molecular formula C24H15BO3 B14274565 Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane CAS No. 184971-34-4

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane

Katalognummer: B14274565
CAS-Nummer: 184971-34-4
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: XIHFGJQFGALOJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is a compound that features a boron atom bonded to three benzofuran groups. Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane typically involves the reaction of benzofuran derivatives with boron-containing reagents. One common method is the reaction of benzofuran with boron trihalides (such as boron trichloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex boron-containing compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts

Wirkmechanismus

The mechanism of action of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane involves its interaction with molecular targets through its boron and benzofuran groups. The boron atom can form coordinate bonds with electron-rich sites, while the benzofuran rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is unique due to the presence of a boron atom bonded to three benzofuran rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

184971-34-4

Molekularformel

C24H15BO3

Molekulargewicht

362.2 g/mol

IUPAC-Name

tris(1-benzofuran-2-yl)borane

InChI

InChI=1S/C24H15BO3/c1-4-10-19-16(7-1)13-22(26-19)25(23-14-17-8-2-5-11-20(17)27-23)24-15-18-9-3-6-12-21(18)28-24/h1-15H

InChI-Schlüssel

XIHFGJQFGALOJQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)C5=CC6=CC=CC=C6O5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.